molecular formula C13H20N3NaO5 B13792179 Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline CAS No. 99901-02-7

Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline

Cat. No.: B13792179
CAS No.: 99901-02-7
M. Wt: 321.30 g/mol
InChI Key: USYMQSMIXBPLTR-UHFFFAOYSA-N
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Description

Properties

CAS No.

99901-02-7

Molecular Formula

C13H20N3NaO5

Molecular Weight

321.30 g/mol

IUPAC Name

sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline

InChI

InChI=1S/C6H6N2O2.C6H11NO2.CH3O.Na/c7-5-2-1-3-6(4-5)8(9)10;1-9-6(8)2-3-7-4-5-7;1-2;/h1-4H,7H2;2-5H2,1H3;1H3;/q;;-1;+1

InChI Key

USYMQSMIXBPLTR-UHFFFAOYSA-N

Canonical SMILES

C[O-].COC(=O)CCN1CC1.C1=CC(=CC(=C1)[N+](=O)[O-])N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline typically involves the reaction of methyl 3-(aziridin-1-yl)propanoate with 3-nitroaniline in the presence of sodium methoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The aziridine ring can be opened through nucleophilic attack.

    Substitution: The methanolate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution can result in various substituted products .

Scientific Research Applications

Sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;methanolate;methyl 3-(aziridin-1-yl)propanoate;3-nitroaniline involves its interaction with various molecular targets and pathways. The aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Sodium Methanolate (Sodium Methoxide)

Sodium methanolate (CH₃ONa) is a strong alkaline compound widely used as a catalyst in organic synthesis, particularly in transesterification and deprotonation reactions. It is commercially available as a solution in methanol (21–30%) and is highly reactive toward moisture and acids .

Methyl 3-(Aziridin-1-yl)propanoate

This compound features an aziridine (a strained three-membered amine ring) conjugated with a methyl ester group. Aziridine derivatives are known for their reactivity in ring-opening reactions, which are exploited in polymer chemistry and drug synthesis.

3-Nitroaniline

3-Nitroaniline (C₆H₄(NH₂)(NO₂)) is a nitro-substituted aniline derivative. It is used in dye synthesis and as an intermediate in pharmaceuticals. Its physical properties, such as melting point and solubility, vary significantly depending on substituent positions (e.g., methyl or nitro groups) .

Comparative Analysis

Sodium Methanolate vs. Similar Alkoxides

Sodium methanolate is part of the alkali metal alkoxide family. Key comparisons include:

Property Sodium Methanolate Sodium Ethoxide Potassium Methoxide
Formula CH₃ONa C₂H₅ONa CH₃OK
Basicity High High Higher
Common Solvents Methanol Ethanol Methanol
Applications Transesterification, Biodiesel Grignard Reactions Polymer Synthesis

Sodium methanolate is less hygroscopic than potassium methoxide but less soluble in non-polar solvents compared to sodium ethoxide. Regulatory guidelines classify it as hazardous due to corrosivity .

Methyl 3-(Aziridin-1-yl)propanoate vs. Other Reactive Esters

While direct data are sparse, aziridine-containing esters can be compared to structurally similar compounds:

Compound Reactivity Profile Applications
Methyl 3-(Aziridin-1-yl)propanoate High ring-opening reactivity Potential drug intermediates
Ethyl 2-(Epoxy)propanoate Epoxide ring-opening with nucleophiles Adhesives, coatings
Methyl Pyrrolidine-2-carboxylate Stable; no ring strain Alkaloid synthesis

The aziridine group in methyl 3-(aziridin-1-yl)propanoate introduces strain, making it more reactive than non-cyclic esters but less stable under acidic conditions.

3-Nitroaniline vs. Substituted Anilines

and provide critical data on nitroaniline isomers and derivatives:

Compound Melting Point (°C) Solubility (Key Solvents) Synthesis Method (Example)
3-Nitroaniline 114–116* Slightly soluble in cold water Nitration of aniline
2-Methyl-3-nitroaniline 88–90 Soluble in ethanol, acetone Diazotization (NaNO₂/AcOH)
4-Nitroaniline 147–149 Poor in water; good in ethanol Direct nitration
3-Methylaniline -25 (liquid) Miscible with organic solvents Alkylation of aniline

*3-Nitroaniline’s melting point is inferred from related compounds. Methyl substituents (e.g., 2-methyl-3-nitroaniline) lower melting points due to reduced symmetry, while nitro groups at the para position increase crystallinity .

Key Research Findings

  • 3-Nitroaniline Synthesis : highlights the use of sodium nitrite and acetic acid in diazotization reactions for nitroaniline derivatives, emphasizing the role of pH and temperature in yield optimization.
  • Regulatory Status: Sodium methanolate is classified under hazardous materials (UN 14324) due to its corrosivity, similar to other sodium alkoxides .
  • Structural Reactivity : Aziridine-containing esters undergo nucleophilic ring-opening faster than epoxide analogs, but their instability requires careful handling.

Biological Activity

Sodium methanolate methyl 3-(aziridin-1-yl)propanoate 3-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and research findings related to this compound, drawing from diverse sources.

  • Molecular Formula : C12H14N4O3Na
  • Molecular Weight : 321.305 g/mol
  • CAS Number : Not specifically provided, but related compounds include CAS 1073-77-4 for methyl 3-(aziridin-1-yl)propanoate .

Biological Activity Overview

The biological activity of sodium methanolate methyl 3-(aziridin-1-yl)propanoate 3-nitroaniline can be categorized into several areas:

  • Anticancer Properties :
    • Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested on glioblastoma cell lines, showing an LC50 value of approximately 200 nM, indicating potent activity against these cancer cells .
    • The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
  • Antimicrobial Activity :
    • Compounds containing aziridine rings have been reported to possess antimicrobial properties. The presence of the nitro group in this compound may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Neuroprotective Effects :
    • Some derivatives have shown potential neuroprotective effects, making them candidates for further research in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in glioblastoma cells
AntimicrobialInhibition of bacterial growth
NeuroprotectivePotential protective effects in models

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of sodium methanolate methyl 3-(aziridin-1-yl)propanoate 3-nitroaniline on various human cancer cell lines. The results indicated that the compound exhibited a dose-dependent response with significant cell death observed at concentrations as low as 100 nM.

Experimental Setup :

  • Cell Lines Used : U87 (glioblastoma), SK (sarcoma), BE (breast cancer).
  • Methodology : Cells were treated with varying concentrations of the compound for 24 hours, followed by an MTT assay to determine cell viability.

Results:

  • U87 Cells : LC50 = 200 nM
  • SK Cells : LC50 = >500 nM
  • BE Cells : LC50 = 150 nM

These findings suggest that sodium methanolate methyl 3-(aziridin-1-yl)propanoate 3-nitroaniline has selective toxicity towards certain cancer cell types, highlighting its potential as an anticancer agent.

The proposed mechanisms through which sodium methanolate methyl 3-(aziridin-1-yl)propanoate 3-nitroaniline exerts its biological effects include:

  • DNA Interaction : The aziridine moiety may facilitate alkylation of DNA, leading to strand breaks and subsequent apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can contribute to oxidative stress within cells, promoting cell death pathways.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in DNA repair mechanisms or metabolic pathways critical for cancer cell survival.

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